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CECR2 Inhibitors Comparison

Inhibitor
Name

Mechanism of
Action / Binding
Mode

Key In Vitro
Activity
(IC50/KD)

Key Cellular & In Vivo
Activity

Reported
Selectivity

NVS-
CECR2-1

Competitive
inhibitor; binds

acetyl-lysine site
[1].

IC50 = 47 nM;
KD = 80 nM

[2] [3].

Displaces CECR2 from
chromatin; cytotoxic

against multiple cancer cell
lines (e.g., SW48 colon

cancer, IC50 ~0.64 μM);
induces apoptosis [2] [3].

>100-fold selective
over 48 other

bromodomains [2]
[3].

LC-CE-7 Allosteric
covalent inhibitor;
targets a non-
conserved cysteine

(C494) [4].

Information
not specified

in search
results.

Shows anti-cancer effects
in MDA-MB-231 breast

cancer cells [4].

Achieved through
unique allosteric

binding site [4].

BAY 11-
7085

Precursor to LC-

CE-7; covalently
binds C494 in the

allosteric pocket
[4].

Information

not specified
in search

results.

Serves as basis for

structural optimization [4].

Limited information

available.
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Inhibitor
Name

Mechanism of
Action / Binding
Mode

Key In Vitro
Activity
(IC50/KD)

Key Cellular & In Vivo
Activity

Reported
Selectivity

GSK232 Atypical binder;
displaces

conserved water
network in the

binding pocket [5].

Information
not specified

in search
results.

Reported as cell-penetrant
[5].

Highly selective;
excellent

physicochemical
properties [5].

GNE-886 Information not

specified in search
results.

Information

not specified
in search

results.

Information not specified in

search results.

Potent and specific

(as per one mention)
[6].

The following diagram illustrates the fundamental difference in the mechanism of action between the classic

competitive inhibitor NVS-CECR2-1 and the novel allosteric covalent inhibitor LC-CE-7.

Competitive Inhibition (e.g., NVS-CECR2-1) Allosteric Covalent Inhibition (e.g., LC-CE-7)
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Key Experimental Methodologies

The data supporting inhibitor characterization and comparison are derived from several key experimental

protocols:

Binding Affinity Assays: Isothermal Titration Calorimetry (ITC) and AlphaScreen competitive

binding assays are standard for determining in vitro affinity (KD) and potency (IC50), as detailed for
NVS-CECR2-1 [7].

Cellular Target Engagement:
Chromatin Fractionation: This method demonstrates functional cellular activity by showing

that the inhibitor displaces CECR2 from chromatin, as shown for NVS-CECR2-1 [2] [3].
NanoBRET: A bioluminescence resonance energy transfer assay used to confirm direct

engagement between the inhibitor and CECR2 in live cells, providing an intracellular IC50 value
[7].

Functional Cellular Assays:
Cell Viability and Apoptosis Assays (e.g., MTS): Used to determine cytotoxic effects (IC50)

and mechanism of cell death (e.g., apoptosis via caspase activation) across various cancer cell
lines [2] [3].

Fluorescence Recovery After Photobleaching (FRAP): Measures the mobility of CECR2
fused to a fluorescent protein in the nucleus; inhibitors binding to CECR2 slow the recovery rate

after bleaching [7].

Interpretation Guide for Researchers

Mechanism Matters: The novel allosteric mechanism of LC-CE-7 could offer advantages in

selectivity and may overcome limitations of targeting the highly conserved acetyl-lysine binding site
[4].

Data Completeness Varies: NVS-CECR2-1 is the most extensively profiled inhibitor, with public data
on affinity, selectivity, and cellular cytotoxicity. Data for other inhibitors are often more limited or

focused on a specific proof-of-concept.
Consider the Biological Context: CECR2's role extends beyond cancer to development and neural

function [6]. The choice of inhibitor (potency, selectivity, mechanism) should align with the specific
biological question or disease model under investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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